N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide
Description
N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide is a synthetic cysteine derivative characterized by a thiol-containing L-cysteinamide backbone conjugated to a 4-aminophenethyl group. Recent studies highlight its efficacy as a depigmenting agent, particularly in inhibiting tyrosinase-mediated melanin synthesis in melanocytic cells. Unlike conventional thiol-based compounds, it demonstrates reduced cytotoxicity at effective concentrations, making it a promising candidate for dermatological applications such as treating hyperpigmentation disorders .
Properties
CAS No. |
918960-31-3 |
|---|---|
Molecular Formula |
C11H17N3OS |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
(2R)-2-amino-N-[2-(4-aminophenyl)ethyl]-3-sulfanylpropanamide |
InChI |
InChI=1S/C11H17N3OS/c12-9-3-1-8(2-4-9)5-6-14-11(15)10(13)7-16/h1-4,10,16H,5-7,12-13H2,(H,14,15)/t10-/m0/s1 |
InChI Key |
RCOUGXFAWZAIKB-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCNC(=O)[C@H](CS)N)N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C(CS)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide typically involves the reaction of 2-(4-aminophenyl)ethylamine with L-cysteine. The reaction is carried out under mild conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and purity. This can involve the use of more efficient coupling agents and catalysts, as well as advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine or thiol derivatives.
Substitution: Various substituted amides or amines.
Scientific Research Applications
N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to modify proteins and peptides, enhancing their stability and activity.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with amino acid residues in proteins, while the cysteinamide moiety can interact with thiol groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Compounds for Comparison
The antimelanogenic and safety profiles of N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide are best contextualized against three cysteine-related analogs:
L-Cysteine ethyl ester : A hydrophobic prodrug of L-cysteine designed to improve membrane permeability.
N-Acetyl-L-cysteinamide : A cell-permeable thiol compound developed to elevate intracellular glutathione levels.
Cysteamine: A endogenous metabolite derived from coenzyme A degradation, previously known for melanin inhibition.
Key Findings :
Structural and Functional Advantages
- Thiol Accessibility: The free thiol group in this compound enables direct interaction with tyrosinase, unlike N-acetylated or esterified derivatives, which require metabolic activation .
- Aromatic Substitution: The 4-aminophenethyl group may enhance target binding via π-π interactions or hydrogen bonding, absent in simpler analogs like cysteamine.
- Reduced Reactivity: Unlike cysteamine, which forms disulfide bonds aggressively, the phenethyl moiety in this compound may stabilize the thiol group, mitigating oxidative stress and cytotoxicity .
Biological Activity
N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
This compound has a molecular formula of C11H14N2O2S. Its structure features a cysteine moiety linked to a 4-aminophenyl group through an ethyl chain, which may contribute to its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C11H14N2O2S |
| Molecular Weight | 238.31 g/mol |
| Solubility | Soluble in water |
| pKa | 9.0 |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 14 | 64 |
| Bacillus subtilis | 16 | 32 |
| Escherichia coli | 8 | 1024 |
| Pseudomonas aeruginosa | 8 | 1024 |
| Candida albicans | 15 | 64 |
The Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of the compound required to inhibit microbial growth. The results suggest that the compound is particularly effective against Gram-positive bacteria and yeast.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. It has been shown to inhibit histone deacetylases (HDACs), which are critical in cancer cell proliferation and survival.
Case Study: HDAC Inhibition
A study reported that derivatives of compounds similar to this compound exhibited IC50 values in the nanomolar range against HDAC enzymes, indicating strong inhibitory activity. For instance:
- HDAC1 : IC50 = 95.2 nM
- HDAC2 : IC50 = 260.7 nM
- HDAC3 : IC50 = 255.7 nM
The anticancer mechanism appears to involve cell cycle arrest and apoptosis induction in cancer cell lines, highlighting the therapeutic potential of this compound in oncology.
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and microbial resistance.
- Cell Cycle Modulation : It induces G2/M phase arrest in cancer cells, leading to increased apoptosis.
- Antioxidant Properties : The presence of the thiol group in cysteine may contribute to antioxidant effects, further enhancing its biological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
